molecular formula C6H11N3O B597062 N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 1209845-95-3

N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B597062
CAS No.: 1209845-95-3
M. Wt: 141.174
InChI Key: LZOUKPQZKZNAIN-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its bioisosteric properties, which allows it to mimic ester or amide functional groups while often improving metabolic stability . This makes the 1,2,4-oxadiazole ring a valuable building block for developing novel pharmacologically active compounds . Derivatives of 1,2,4-oxadiazole have been extensively studied and are found in several commercially available drugs, demonstrating a broad spectrum of biological activities relevant to therapeutic development . These activities include serving as agonists or antagonists for various receptors such as the kappa opioid receptor (KOR), and exhibiting potential in anticancer, anti-inflammatory, antibacterial, and antiviral research . As such, this compound provides researchers with a versatile intermediate for the synthesis and exploration of new chemical entities, particularly in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(7-3)6-8-5(2)9-10-6/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOUKPQZKZNAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Hydrazide Formation : 3-Methylbenzoic acid is treated with hydrazine hydrate in ethanol under reflux to yield 3-methylbenzohydrazide.

  • Cyclization : The hydrazide reacts with acetonitrile in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), at 80–100°C for 6–8 hours. This step forms the 3-methyl-1,2,4-oxadiazole ring.

Key Parameters

ParameterValue/RangeSource
Temperature80–100°C
Reaction Time6–8 hours
Catalyst/Dehydrating AgentPOCl₃
Yield65–75%

This method is favored for its simplicity but requires careful control of moisture to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating cyclization reactions, reducing time and improving yields.

Protocol

  • Hydrazide Preparation : As above.

  • Microwave Cyclization : The hydrazide and nitrile are mixed in a polar solvent (e.g., DMF) and subjected to microwave irradiation at 150 W for 10–15 minutes.

Advantages

  • Time Efficiency : Reactions complete in minutes vs. hours.

  • Yield Improvement : Reported yields increase to 75–85% under optimized conditions.

Limitations

  • Scalability challenges due to equipment constraints.

Alkylation of Oxadiazole Intermediates

Following oxadiazole ring formation, the N-methyl ethanamine side chain is introduced via alkylation.

Stepwise Process

  • Oxadiazole Intermediate : 3-Methyl-1,2,4-oxadiazol-5-yl methanol is synthesized as described above.

  • Alkylation : Reaction with N-methyl-2-chloroethanamine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours.

Optimization Insights

  • Base Selection : Potassium carbonate outperforms sodium hydroxide due to milder conditions and reduced hydrolysis risk.

  • Solvent : Acetonitrile provides optimal solubility without competing reactions.

ParameterValue/RangeSource
Temperature60°C
Reaction Time12 hours
Yield70–78%

Catalytic Methods Using Scandium Triflate

Recent advances employ Lewis acid catalysts to enhance regioselectivity and efficiency.

Methodology

  • Oxime Formation : 3-Methylbenzaldehyde oxime is prepared from 3-methylbenzaldehyde and hydroxylamine.

  • Cyclization : The oxime reacts with acetonitrile in the presence of scandium triflate (Sc(OTf)₃) at room temperature for 2 hours.

Benefits

  • Mild Conditions : Room temperature reactions reduce energy input.

  • High Selectivity : Scandium triflate minimizes byproduct formation.

ParameterValue/RangeSource
CatalystSc(OTf)₃ (10 mol%)
Reaction Time2 hours
Yield80–85%

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and reproducibility.

Continuous Flow Reactor Systems

  • Hydrazide Feedstock : Continuous flow of 3-methylbenzohydrazide and acetonitrile.

  • Reactor Conditions : Temperature maintained at 90°C with a residence time of 30 minutes.

  • In-Line Purification : Automated crystallization and filtration units isolate the oxadiazole intermediate.

Economic and Efficiency Metrics

  • Throughput : 50–100 kg/day per reactor line.

  • Purity : ≥99% after crystallization.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Cyclization + Alkylation70–7818–20 hoursModerateHigh
Microwave75–8515 minutesLowModerate
Catalytic (Sc(OTf)₃)80–852 hoursHighModerate
Industrial Flow90–9530 minutesVery HighVery High

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations in the Oxadiazole Substituent

The 1,2,4-oxadiazole ring’s substitution pattern significantly impacts physicochemical properties. Key analogues include:

  • N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1185300-67-7): Replaces the methyl group with a phenyl ring, enhancing aromaticity and lipophilicity. This substitution may improve membrane permeability but reduce solubility in polar solvents .
  • 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol (CAS: Not specified): Features a phenolic hydroxyl group linked via a methoxy bridge, introducing hydrogen-bonding capability and acidity (pKa ~10) .
Table 1: Substituent Effects on Oxadiazole Derivatives
Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Methyl C₆H₁₁N₃O 141.17 Moderate lipophilicity, polar surface area ~40 Ų
N-Methyl-1-(3-phenyl-...)methanamine HCl 3-Phenyl C₁₀H₁₂N₃O·HCl 225.68 High lipophilicity, mp >200°C (decomposes)
2-[(3-Methyl-...)methoxy]phenol 3-Methyl + methoxy-phenol C₁₀H₁₀N₂O₃ 206.20 Acidic (phenolic OH), mp ~100–110°C

Variations in the Amine Side Chain

The length and substitution of the amine chain modulate basicity and steric effects:

  • (S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS: 1217650-21-9): Lacks N-methylation, resulting in a primary amine with higher basicity (pKa ~9.5) compared to the target compound’s tertiary amine (pKa ~8.5) .
  • 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride (CAS: 1041578-67-9): The hydrochloride salt form increases aqueous solubility (>50 mg/mL in water) compared to the free base (<10 mg/mL) .
  • N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine (CAS: 887405-30-3): Shorter methanamine chain with a 1,3,4-oxadiazole isomer, altering electronic distribution and metabolic stability .

Salt Forms and Purity

Hydrochloride salts are common for improving stability and handling:

  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 253196-36-0): Molecular weight 149.58 g/mol, with >97% purity, used in high-throughput screening due to enhanced crystallinity .
  • 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS: 1185301-35-2): Purity ≥95%, critical for reproducibility in pharmacological assays .

Biological Activity

N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The oxadiazole ring is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H11N3OC_6H_{11}N_3O, with a molecular weight of 141.17 g/mol. The compound features a methyl group on the oxadiazole ring, which may influence its biological interactions and pharmacological profile.

1. Anticancer Activity

Studies have demonstrated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity Assays : Research indicates that this compound may induce apoptosis in cancer cells through activation of the caspase pathway. Flow cytometry analyses have revealed that these compounds can significantly increase the percentage of apoptotic cells in treated populations compared to controls .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)0.65Apoptosis induction via caspase activation
HeLa (cervical)2.41Cell cycle arrest at G0-G1 phase
U937 (leukemia)10.38p53 pathway activation

2. Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

3. Anti-inflammatory Activity

Compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that this compound can reduce the levels of TNF-alpha and IL-6 in vitro.

The mechanisms underlying the biological activities of this compound are multifaceted:

Apoptosis Induction : The compound appears to activate apoptotic pathways by increasing p53 expression and promoting caspase cleavage . This suggests a potential role in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Cell Cycle Arrest : Research indicates that this compound can halt cell cycle progression at the G0-G1 phase, preventing further proliferation of cancer cells .

Case Studies

A series of case studies have highlighted the effectiveness of N-Methyl derivatives in preclinical models:

  • Study on MCF-7 Cells : A study evaluated the effects of N-Methyl derivatives on MCF-7 breast cancer cells and found a significant reduction in viability at concentrations as low as 0.65 µM.
  • In Vivo Studies : In animal models, administration of N-Methyl derivatives resulted in reduced tumor growth rates compared to control groups receiving no treatment or standard chemotherapy agents.

Q & A

Q. What collaborative approaches address challenges in scaling synthesis for preclinical studies?

  • Methodological Answer :
  • Flow chemistry : Optimize continuous synthesis to reduce batch variability and improve yield (>80%) .
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (CPPs) for regulatory compliance .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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